molecular formula C14H17FN2O B8109976 N-(3-Fluorophenyl)-3-azabicyclo[3.2.1]octane-8-carboxamide

N-(3-Fluorophenyl)-3-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B8109976
M. Wt: 248.30 g/mol
InChI Key: JQCUGXFFWMSVLO-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-3-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-3-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective. This reaction uses vinylogous carbonates and N-substituted hydroxylamine hydrochlorides to form the bicyclic scaffold . Another method includes gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-3-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(3-Fluorophenyl)-3-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-3-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Fluorophenyl)-3-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its specific fluorophenyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its binding affinity to certain biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c15-11-2-1-3-12(6-11)17-14(18)13-9-4-5-10(13)8-16-7-9/h1-3,6,9-10,13,16H,4-5,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCUGXFFWMSVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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